molecular formula C11H16S B3266276 1-(tert-Butylsulfanyl)-2-methylbenzene CAS No. 42157-51-7

1-(tert-Butylsulfanyl)-2-methylbenzene

Cat. No.: B3266276
CAS No.: 42157-51-7
M. Wt: 180.31 g/mol
InChI Key: CPLBLSLTYWIYLY-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)-2-methylbenzene is a chemical compound with the molecular formula C11H16S, intended for research and development applications exclusively. This compound features a tert-butylthio group attached to a 2-methylbenzene ring, a structure known to be of interest in organic synthesis and material science. Chemicals with the tert-butylsulfanyl moiety, such as the related compound N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide, are utilized in the synthesis of more complex molecules (Aaron Chemicals, n.d.) . Similarly, tert-butyl phenolic derivatives are widely recognized for their role as antioxidants and stabilizers in various industrial applications, from polymers to cosmetics (PMC, 2024) . The steric hindrance provided by the tert-butyl group can enhance the stability of the molecule, influencing its reactivity and physical properties (PMC, 2024) . Researchers may value this compound as a building block or precursor in pharmaceutical development, ligand design for catalysis, or in the study of sulfur-containing compounds. The mechanism of action for this specific compound is dependent on the research context but may involve its behavior as a thioether or its properties as a sterically hindered scaffold. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-tert-butylsulfanyl-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLBLSLTYWIYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-Butylsulfanyl)-2-methylbenzene typically involves the reaction of 2-methylbenzenethiol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the tert-butyl chloride, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

1-(tert-Butylsulfanyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while further oxidation can produce the sulfone.

Scientific Research Applications

1-(tert-Butylsulfanyl)-2-methylbenzene has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals that target specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which 1-(tert-Butylsulfanyl)-2-methylbenzene exerts its effects depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, sulfur-containing compounds are known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Table 1: Key Structural and Inferred Physicochemical Properties

Compound Name Molecular Formula Substituents Boiling Point (°C)* Polarity (Inferred)
tert-Butylbenzene C₁₀H₁₄ –C(CH₃)₃ (para) 170–180 Low
1-(tert-Butylsulfanyl)-2-methylbenzene C₁₁H₁₆S –S–C(CH₃)₃ (1), –CH₃ (2) ~190–210† Moderate‡
Thioanisole (Methyl phenyl sulfide) C₇H₈S –S–CH₃ (para) 187–188 Moderate
1-(tert-Butylsulfanyl)-2-fluoro-4-nitrobenzene C₁₀H₁₂FNO₂S –S–C(CH₃)₃ (1), –F (2), –NO₂ (4) N/A High

Notes:

  • *Boiling points for tert-butylbenzene and thioanisole are experimentally verified; values for this compound are inferred based on molecular weight and substituent effects.
  • †Higher than tert-butylbenzene due to increased molecular weight and sulfur’s polarizability.
  • ‡Moderate polarity arises from the sulfur atom’s electronegativity and steric hindrance from tert-butyl.

Electronic and Steric Effects

  • However, steric hindrance from the tert-butylsulfanyl group may limit reactivity .
  • Sulfur Reactivity : The tert-butylsulfanyl group can undergo oxidation to sulfoxides or sulfones, similar to thioanisole. This contrasts with tert-butylbenzene, which lacks sulfur-mediated redox activity .

Comparison with Fluorinated and Nitro Derivatives

The compound 1-(tert-Butylsulfanyl)-2-fluoro-4-nitrobenzene () demonstrates how electron-withdrawing groups (–F, –NO₂) alter reactivity. These substituents deactivate the ring, directing electrophilic attacks to specific positions, unlike the methyl group in the target compound, which may promote ortho/para substitution.

Toxicity and Environmental Impact

  • tert-Butylbenzene : The U.S. EPA reports provisional toxicity values, including a reference concentration (RfC) of 0.03 mg/m³ for chronic inhalation exposure .
  • This compound: No direct toxicity data are available. However, sulfur-containing aromatics often exhibit higher toxicity due to metabolic activation or reactive sulfur intermediates.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(tert-Butylsulfanyl)-2-methylbenzene?

The synthesis typically involves thiol-alkylation or acid-mediated cyclization strategies. For example, acid-mediated cyclization of precursors like 2-[(tert-butylsulfanyl)methyl]benzenes under controlled conditions (e.g., using HCl or H₂SO₄) can yield the target compound. Solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature control (25–80°C) are critical to minimize side reactions like sulfoxide formation . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm purity (>98%) and structural integrity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of:

  • Spectroscopic methods : NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, particularly distinguishing the tert-butylsulfanyl (δ 1.3–1.5 ppm for CH₃) and methylbenzene groups.
  • Mass spectrometry : HRMS to confirm molecular weight (C₁₁H₁₆S; calc. 180.10 g/mol) .
  • X-ray crystallography : For definitive stereochemical confirmation, though this requires high-purity crystalline samples .

Advanced Research Questions

Q. What role does the tert-butylsulfanyl group play in modulating electronic properties for catalytic applications?

The tert-butylsulfanyl group acts as a steric shield and electron-donating substituent, influencing reaction kinetics in cross-coupling or polymerization reactions. Computational studies (e.g., DFT calculations) can model its electron-donating effects via Hammett parameters (σₚ ≈ -0.15) . Experimental validation involves comparing reaction rates with analogs (e.g., methylsulfanyl derivatives) in Suzuki-Miyaura couplings .

Q. How can regioselectivity be controlled in electrophilic aromatic substitution (EAS) reactions involving this compound?

The methyl group at position 2 directs EAS to the para position, while the bulky tert-butylsulfanyl group at position 1 sterically hinders ortho substitution. Methodological approaches include:

  • Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) enhance para selectivity by stabilizing transition states .
  • Temperature optimization : Lower temperatures (0–25°C) reduce kinetic competition from meta pathways .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?

  • Data triangulation : Cross-reference experimental results (e.g., kinetic isotope effects) with DFT-calculated activation energies.
  • Purity verification : Use HPLC or GC-MS to rule out impurities (>98% purity per COA standards) as a source of discrepancies .
  • Solvent effect analysis : Replicate calculations with explicit solvent models (e.g., PCM or SMD) to align with observed solvent-dependent trends .

Methodological Notes

  • Toxicity and handling : While not classified as hazardous, use standard PPE (gloves, goggles) due to limited toxicological data. Refer to analogs like tert-butylbenzene for safety protocols .
  • Storage : Store at RT under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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